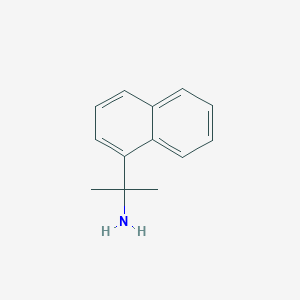
2-(Naphthalen-1-YL)propan-2-amine
Overview
Description
“2-(Naphthalen-1-YL)propan-2-amine” is a chemical compound with the molecular formula C13H15N . It has a molecular weight of 185.27 . The IUPAC name for this compound is 1-methyl-1-(2-naphthyl)ethylamine .
Molecular Structure Analysis
The molecular structure of “2-(Naphthalen-1-YL)propan-2-amine” consists of a naphthalene ring attached to a propan-2-amine group . The InChI code for this compound is 1S/C13H15N/c1-13(2,14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,14H2,1-2H3 .Physical And Chemical Properties Analysis
“2-(Naphthalen-1-YL)propan-2-amine” is a solid or liquid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Medicine: Neurotransmitter Research
2-(Naphthalen-1-YL)propan-2-amine has been studied for its potential role in neurotransmitter release. It is known to act as a releasing agent of serotonin, norepinephrine, and dopamine . This makes it valuable in researching neurological disorders and potential treatments that target neurotransmitter pathways.
Materials Science: Organic Light-Emitting Diodes (OLEDs)
In materials science, derivatives of naphthalene-based compounds like 2-(Naphthalen-1-YL)propan-2-amine are used in the development of blue fluorescent emissive materials for OLEDs . These materials are crucial for improving the efficiency and color purity of OLED displays.
Environmental Science: Pollution Monitoring
Compounds structurally related to 2-(Naphthalen-1-YL)propan-2-amine are utilized in environmental science for monitoring pollution levels. Their fluorescent properties make them suitable for detecting polycyclic aromatic hydrocarbons, which are common pollutants .
Analytical Chemistry: Chromatography
In analytical chemistry, 2-(Naphthalen-1-YL)propan-2-amine can be used as a standard or reference compound in chromatography to help identify and quantify other substances within a sample .
Pharmacology: Drug Development
The pharmacological properties of 2-(Naphthalen-1-YL)propan-2-amine, particularly its interaction with neurotransmitters, are of interest in drug development. It can serve as a lead compound for designing drugs that modulate brain activity .
Agricultural Research: Pesticide Formulation
While direct information on 2-(Naphthalen-1-YL)propan-2-amine in agricultural research is limited, structurally similar naphthalene compounds are often explored for their potential use in pesticide formulations. They may help in developing new pesticides that are more effective and environmentally friendly .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
2-(Naphthalen-1-YL)propan-2-amine, also known as methamnetamine, is a triple monoamine releasing agent . Its primary targets are the neurotransmitters serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in mood regulation, alertness, and motor control.
Mode of Action
Methamnetamine interacts with its targets by acting as a releasing agent . It promotes the release of serotonin, norepinephrine, and dopamine from their respective neurons . The compound has EC50 values of 13 nM, 34 nM, and 10 nM for serotonin, norepinephrine, and dopamine, respectively . This indicates that it has a high affinity for these neurotransmitter systems.
Result of Action
The release of serotonin, norepinephrine, and dopamine induced by methamnetamine can lead to various molecular and cellular effects. These may include altered neuron firing rates, changes in gene expression, and modulation of synaptic plasticity. Methamnetamine has been reported to cause excessive release of serotonin and is classified as an empathogen or entactogen .
Action Environment
The action, efficacy, and stability of methamnetamine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Additionally, individual factors such as a person’s metabolic rate, the presence of other substances, and genetic factors can also influence the compound’s action and efficacy.
properties
IUPAC Name |
2-naphthalen-1-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-13(2,14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHJENPCEHYZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437461 | |
| Record name | 2-(Naphthalen-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-YL)propan-2-amine | |
CAS RN |
141983-61-1 | |
| Record name | 2-(Naphthalen-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



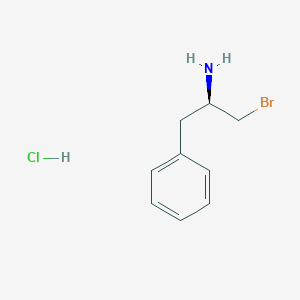
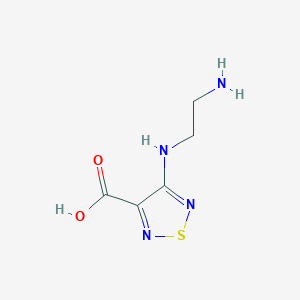



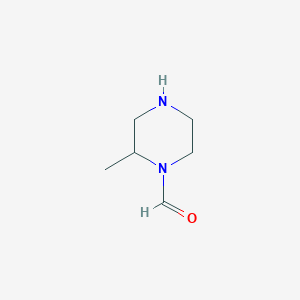

![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B115454.png)


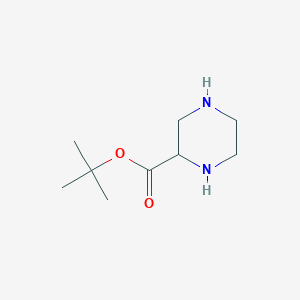

![N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine](/img/structure/B115462.png)
